molecular formula C6H9O4- B1242796 3-Hydroxy-5-oxohexanoate

3-Hydroxy-5-oxohexanoate

Cat. No. B1242796
M. Wt: 145.13 g/mol
InChI Key: APWDZEIBFNZVND-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-5-oxohexanoate is a hydroxy monocarboxylic acid anion that is the conjugate base of 3-hydroxy-5-oxohexanoic acid obtained by deprotonation of the carboxy group. It is a 5-oxo monocarboxylic acid anion and a hydroxy monocarboxylic acid anion. It derives from a hexanoate. It is a conjugate base of a 3-hydroxy-5-oxohexanoic acid.

Scientific Research Applications

  • Enzymatic Reduction and Characterization : Heidlas, Engel, and Tressl (1988) purified and characterized two NADPH-dependent oxidoreductases from Saccharomyces cerevisiae. These enzymes are involved in the enantioselective reduction of 3-oxo esters, including 3-Hydroxy-5-oxohexanoate, to (S)- and (R)-3-hydroxy acid esters (Heidlas, Engel, & Tressl, 1988).

  • Asymmetric Hydrogenation in Organic Synthesis : Blandin, Carpentier, and Mortreux (1999) investigated the asymmetric hydrogenation of methyl 3,5-dioxohexanoate into 3,5-dihydroxyesters and 3-hydroxylactones, with methyl (R)-3-hydroxy-5-oxohexanoate being the primary hydrogenation product. This process is significant in organic synthesis, especially in the production of enantiomerically enriched compounds (Blandin, Carpentier, & Mortreux, 1999).

  • Biocatalysis for Pharmaceutical Intermediates : Liu et al. (2018) demonstrated the whole-cell biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate in synthesizing statin drugs, by carbonyl reductase from Rhodosporidium toruloides. They achieved high yields and enantiomeric excess in organic solvents, highlighting the potential of biocatalysis in pharmaceutical production (Liu et al., 2018).

  • Polyhydroxyalkanoates Production : Jung et al. (2000) explored the production of novel bacterial polyhydroxyalkanoates (PHAs) containing 3-hydroxy-5-oxohexanoate. This research is relevant to biopolymer synthesis and applications in biodegradable materials (Jung et al., 2000).

  • Synthesis of Bioactive Compounds : Tartaggia et al. (2016) described an improved chemoenzymatic synthesis of enantiopure (R)-3-hydroxy-5-oxohexanoic acid esters. These intermediates are used in the synthesis of statins, showcasing the importance of 3-Hydroxy-5-oxohexanoate derivatives in medicinal chemistry (Tartaggia et al., 2016).

properties

Product Name

3-Hydroxy-5-oxohexanoate

Molecular Formula

C6H9O4-

Molecular Weight

145.13 g/mol

IUPAC Name

3-hydroxy-5-oxohexanoate

InChI

InChI=1S/C6H10O4/c1-4(7)2-5(8)3-6(9)10/h5,8H,2-3H2,1H3,(H,9,10)/p-1

InChI Key

APWDZEIBFNZVND-UHFFFAOYSA-M

Canonical SMILES

CC(=O)CC(CC(=O)[O-])O

synonyms

3-hydroxy-5-ketohexanoic acid
3-hydroxy-5-oxohexanoate
3-hydroxy-5-oxohexanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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